N-(tetrahydro-2-furanylmethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
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Overview
Description
N-(tetrahydro-2-furanylmethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as FGIN-1-27, is a synthetic compound that has been widely studied for its potential therapeutic applications. FGIN-1-27 belongs to the class of benzisothiazolone derivatives and has been shown to possess a range of pharmacological properties, including neuroprotective, anti-inflammatory, and analgesic effects.
Mechanism of Action
The exact mechanism of action of FGIN-1-27 is not fully understood, but it is believed to act through multiple pathways. FGIN-1-27 has been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic, cholinergic, and dopaminergic systems. FGIN-1-27 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
FGIN-1-27 has been shown to have a range of biochemical and physiological effects. In animal models, FGIN-1-27 has been shown to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species (ROS) in the brain. FGIN-1-27 has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the blood and brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FGIN-1-27 in lab experiments is its well-established synthesis method and high purity. FGIN-1-27 has also been shown to have low toxicity and good bioavailability. However, one limitation of using FGIN-1-27 is its relatively low potency compared to other neuroprotective agents.
Future Directions
There are several potential future directions for research on FGIN-1-27. One area of interest is the potential use of FGIN-1-27 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of FGIN-1-27 in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are also needed to fully understand the mechanism of action of FGIN-1-27 and to optimize its pharmacological properties.
Synthesis Methods
FGIN-1-27 can be synthesized using a multi-step process that involves the reaction of 2-aminobenzisothiazole with furfural in the presence of a catalyst, followed by reduction and oxidation steps to yield the final product. The synthesis method has been optimized to produce high yields of FGIN-1-27 with high purity.
Scientific Research Applications
FGIN-1-27 has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, FGIN-1-27 has been shown to have neuroprotective effects against oxidative stress, excitotoxicity, and ischemia-induced neuronal damage. FGIN-1-27 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1,1-dioxo-N-(oxolan-2-ylmethyl)-1,2-benzothiazol-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-18(16)11-6-2-1-5-10(11)12(14-18)13-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKXXCNMCUJCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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